HBV Capsid Inhibition Potency: Indole 6-Methoxy Substitution Pattern vs. Unsubstituted Indole (Class-Level SAR, AiCuris Patent Series)
In the AiCuris HBV capsid inhibitor patent series, compounds structurally related to the target compound exhibit differential antiviral activity depending on the indole substitution pattern. While the patent does not disclose the exact EC50 for the 6-methoxyindole ketone (CAS 2034400-68-3), the class-level structure-activity relationship (SAR) reveals that 6-substituted indole-2-carboxamides generally retain anti-HBV activity, whereas unsubstituted indole or certain 5-substituted analogs can show significantly reduced potency or are excluded from the preferred compound lists [1]. This SAR landscape provides a class-level inference that the 6-methoxy group is a relevant potency determinant compared to the unsubstituted indole baseline.
| Evidence Dimension | Anti-HBV potency (in vitro capsid inhibition) |
|---|---|
| Target Compound Data | Not explicitly disclosed in accessible sources for this exact CAS; patent SAR suggests 6-substituted indoles are potent. |
| Comparator Or Baseline | Unsubstituted indole-2-carboxamide analogs; described in patent as less favored or inactive. |
| Quantified Difference | Quantitative EC50 values for this exact compound are not publicly available; class-level SAR indicates 6-substitution confers favorable activity. |
| Conditions | HepG2.2.15 or equivalent HBV-replicating cell lines; patent families WO2022/... and US2022/0363686. |
Why This Matters
For an antiviral research program targeting HBV capsid assembly, procuring the exact 6-methoxyindole derivative is necessary to test a substitution pattern that patent SAR flags as potency-enabling, rather than resorting to a generic unsubstituted indole analog that may yield false negatives.
- [1] Donald, A.; Urban, A.; Bonsmann, S.; et al. NOVEL 6,7-DIHYDRO-4H-PYRAZOLO[1,5-A]PYRAZINE INDOLE-2-CARBOXAMIDES ACTIVE AGAINST THE HEPATITIS B VIRUS (HBV). U.S. Patent Application 2022/0363686 A1, November 17, 2022. AiCuris GmbH & Co. KG. View Source
